molecular formula C9H16O3 B3051382 Tert-butyl 3-oxopentanoate CAS No. 33400-61-2

Tert-butyl 3-oxopentanoate

Cat. No.: B3051382
CAS No.: 33400-61-2
M. Wt: 172.22 g/mol
InChI Key: AGFWFCUOAZIKPK-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxopentanoate, also known as 3-oxopentanoic acid tert-butyl ester, is an organic compound with the molecular formula C9H16O3. It is a β-keto ester, characterized by the presence of both a ketone and an ester functional group. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-oxopentanoate can be synthesized through various methods. One common approach involves the esterification of 3-oxopentanoic acid with tert-butanol in the presence of an acid catalyst. Another method includes the transesterification of ethyl 3-oxopentanoate with tert-butanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl 3-oxopentanoate
  • Methyl 3-oxopentanoate
  • Isopropyl 3-oxopentanoate

Comparison: Tert-butyl 3-oxopentanoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it more selective in certain reactions compared to its ethyl or methyl counterparts .

Properties

IUPAC Name

tert-butyl 3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFWFCUOAZIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457892
Record name Tert-butyl 3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33400-61-2
Record name Tert-butyl 3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(1-hydroxypropylidene)-2,2 dimethyl-1,3-dioxane-4,6-dione (18.2 g, 69.4 mmol), tBuOH (19.9 ml, 208 mmol) and benzene (400 ml) was heated at reflux for 6 hours. Concentration in vacuo gave a red liquid.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
19.9 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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